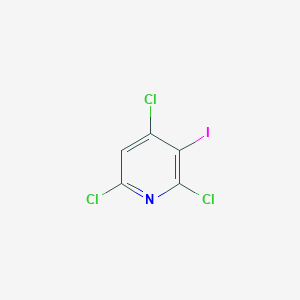

2,4,6-Trichloro-3-iodopyridine

Description

2,4,6-Trichloro-3-iodopyridine is a halogenated pyridine derivative featuring three chlorine atoms at the 2-, 4-, and 6-positions and an iodine atom at the 3-position. This substitution pattern creates a sterically hindered and electronically diverse aromatic system, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2,4,6-trichloro-3-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3IN/c6-2-1-3(7)10-5(8)4(2)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHXXXPADZKLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3-iodopyridine typically involves the halogenation of pyridine derivatives. The reaction conditions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and a reducing agent like ammonium formate at elevated temperatures .

Industrial Production Methods: Industrial production methods for 2,4,6-Trichloro-3-iodopyridine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-3-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce a range of oxidized or reduced pyridine derivatives .

Scientific Research Applications

2,4,6-Trichloro-3-iodopyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 2,4,6-Trichloro-3-iodopyridine exerts its effects involves its interaction with molecular targets and pathways. The compound’s halogen atoms can participate in various chemical interactions, influencing its reactivity and binding properties. These interactions can affect biological pathways, making it a subject of interest in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and type of halogens significantly influence reactivity and stability. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties Comparison

*Calculated based on atomic masses.

Key Observations :

Halogen Diversity : The introduction of iodine (atomic weight ~127) increases molecular weight substantially compared to fluorine or chlorine. For example, 3-Chloro-2-fluoro-4-iodopyridine (257.43 g/mol) is lighter than 2,4,6-Trichloro-3-iodopyridine (343.33 g/mol) due to fewer chlorine atoms .

Positional Isomerism : 2,4,6-Trichloro-3-iodopyridine and 2,3,5-Trichloro-4-iodopyridine are structural isomers. The former has a symmetrical substitution pattern (Cl at 2,4,6), which may enhance steric hindrance and reduce nucleophilic aromatic substitution (NAS) reactivity compared to the less symmetrical 2,3,5-isomer .

Pyridine vs. Pyrimidine : 2,4,6-Trichloropyrimidine (C₄HCl₃N₂) shares a similar trichloro substitution but on a pyrimidine ring. Its lower molecular weight (183.42 g/mol) and lower melting point (23–25°C) reflect reduced ring stability compared to pyridine derivatives .

Stability and Handling

- Thermal Stability : Trichloro-substituted pyridines (e.g., 2,4,6-Trichloropyridine, MW 182.43 g/mol) exhibit high boiling points (~213–215°C), suggesting that 2,4,6-Trichloro-3-iodopyridine may also require high-temperature handling .

- Hazard Profiles : Analogous compounds like 2,4,6-Trichloropyridine are classified with risk phrases R20/21/22 (harmful by inhalation, skin contact, and ingestion), indicating similar toxicity concerns for the iodinated derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.